molecular formula C8H5ClN4S B327168 7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole

Katalognummer: B327168
Molekulargewicht: 224.67 g/mol
InChI-Schlüssel: DOHPICSIZXRZLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is a heterocyclic compound that belongs to the class of benzothiadiazoles. These compounds are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound makes it a valuable building block for the synthesis of more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzothiadiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Analyse Chemischer Reaktionen

Types of Reactions

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Wissenschaftliche Forschungsanwendungen

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(chloromethyl)-8H-imidazo[4,5-e][2,1,3]benzothiadiazole is unique due to its chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile building block for the synthesis of more complex molecules with tailored properties .

Eigenschaften

Molekularformel

C8H5ClN4S

Molekulargewicht

224.67 g/mol

IUPAC-Name

7-(chloromethyl)-3H-imidazo[4,5-e][2,1,3]benzothiadiazole

InChI

InChI=1S/C8H5ClN4S/c9-3-6-10-4-1-2-5-8(7(4)11-6)13-14-12-5/h1-2,12H,3H2

InChI-Schlüssel

DOHPICSIZXRZLH-UHFFFAOYSA-N

SMILES

C1=C2C(=NSN2)C3=NC(=NC3=C1)CCl

Kanonische SMILES

C1=C2C(=NSN2)C3=NC(=NC3=C1)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.